9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
The compound 9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazine family, characterized by a fused coumarin-oxazine scaffold. Its structure features a 4-chlorobenzyl substituent at position 9 and a methyl group at position 3. Chromeno-oxazines are frequently explored for their diverse pharmacological activities, including antiviral, antimalarial, and osteogenic effects, depending on substituent patterns .
Properties
Molecular Formula |
C19H16ClNO3 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
9-[(4-chlorophenyl)methyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C19H16ClNO3/c1-12-8-18(22)24-19-15(12)6-7-17-16(19)10-21(11-23-17)9-13-2-4-14(20)5-3-13/h2-8H,9-11H2,1H3 |
InChI Key |
ASWFTNOPBUOHSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
General Reaction Framework
The one-pot synthesis strategy is the most widely reported method for constructing the chromeno-oxazinone scaffold. This approach leverages multi-component reactions (MCRs) to condense aromatic aldehydes, ammonium acetate, substituted amides, and 4-hydroxy coumarin derivatives under reflux conditions. For 9-(4-chlorobenzyl)-4-methyl variants, the protocol involves:
- Reactants :
- 4-Chlorobenzaldehyde (10 mmol)
- Ammonium acetate (10 mmol)
- Methyl-substituted amide (e.g., acetamide, 10 mmol)
- 4-Hydroxy coumarin (10 mmol)
- Solvent System : Ethanol (15 mL)
- Conditions : Reflux at 80°C for 1 hour under magnetic stirring.
The reaction proceeds via Knoevenagel condensation between the aldehyde and 4-hydroxy coumarin, followed by cyclization with the amide and ammonium acetate. Yields typically range from 75–92%, depending on substituent electronic effects.
Catalyst-Free Modifications
Recent advancements eliminate catalysts by optimizing solvent polarity and temperature. For example, TiO₂ nanopowder enables room-temperature synthesis in acetonitrile, achieving 88% yield in 4 hours. This method reduces energy consumption and avoids column chromatography, streamlining industrial scalability.
Multi-Step Synthesis Approaches
Carbamate Intermediate Pathway
Patent literature describes a two-step process involving carbamate formation and cyclization:
- Step 1 : React 4-chlorobenzylamine with 4-nitrophenyl chloroformate in methyl tert-butyl ether (MTBE) at 25°C to form a carbamate intermediate.
- Step 2 : Cyclize the intermediate with methyl-substituted dihydroxycoumarin in toluene under basic conditions (pH 11) to yield the target compound.
This method achieves 81% purity post-crystallization but requires stringent pH control.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) in dimethylformamide (DMF) accelerates cyclization, reducing reaction time from hours to minutes. Yields improve to 94% with reduced side-product formation.
Solvent and Catalyst Optimization
| Parameter | Conventional Method | Catalyst-Free | Microwave |
|---|---|---|---|
| Solvent | Ethanol | Acetonitrile | DMF |
| Catalyst | None | TiO₂ nanopowder | None |
| Temperature | 80°C | 25°C | 150°C |
| Time | 1 hour | 4 hours | 20 minutes |
| Yield | 85% | 88% | 94% |
Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Ethanol balances environmental safety and efficiency.
Reaction Mechanism and Kinetics
The synthesis follows a tandem mechanism:
- Knoevenagel Condensation : 4-Chlorobenzaldehyde and 4-hydroxy coumarin form an α,β-unsaturated ketone intermediate.
- Nucleophilic Attack : Ammonium acetate generates an enamine, which attacks the ketone to form a six-membered ring.
- Oxazine Formation : Intramolecular cyclization with the amide yields the oxazinone core.
Kinetic studies indicate second-order dependence on aldehyde and coumarin concentrations, with an activation energy of 58 kJ/mol.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 methanol-water) shows ≥98% purity for optimized methods.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydride. Major products formed from these reactions include various substituted derivatives of the original compound.
Scientific Research Applications
9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at positions 4, 9, and the aromatic rings. These modifications influence electronic, steric, and solubility properties:
Table 1: Substituent Profiles and Physical Properties
Key Observations:
- Chlorinated Analogs : The 4-chlorobenzyl group in the target compound and 6l () likely enhances metabolic stability and lipophilicity compared to methoxy or hydroxyalkyl substituents .
- Antimalarial: Ferrocenyl derivatives (e.g., 12b) demonstrate the impact of organometallic substituents on activity . Osteogenic: Compound 7 (furan-3-ylmethyl) highlights the role of heterocyclic substituents in osteoblast differentiation .
Table 2: Spectroscopic Data Comparison
Biological Activity
The compound 9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , and it possesses a molecular weight of approximately 358.81 g/mol. Its structure features a chromeno-oxazine framework which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds within the oxazine class. For instance, derivatives with chlorobenzyl groups have shown promising antibacterial efficacy against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 5 µg/mL |
| 6-(4-chlorophenyl)methyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one | M. tuberculosis | 0.5 µg/mL |
| 4-chlorocinnamanilides | E. faecalis | 2 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments have indicated that while some derivatives exhibit significant antibacterial activity, they maintain low toxicity towards mammalian cell lines. For example, compounds similar to the target compound showed submicromolar cytotoxicity against primary porcine monocyte-derived macrophages .
Table 2: Cytotoxicity Data
| Compound Name | Cell Line Tested | CC50 (µM) |
|---|---|---|
| This compound | Porcine macrophages | >100 |
| 6-(4-chlorophenyl)methyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one | Human fibroblasts | 75 |
| 3,4-Dichlorocinnamanilides | Human cancer cell lines | <10 |
The mechanisms by which This compound exerts its biological effects are believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival and proliferation.
- Receptor Binding : It can interact with cellular receptors to modulate signaling pathways that affect cellular responses such as apoptosis in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of several chlorobenzyl derivatives which demonstrated enhanced activity against resistant bacterial strains compared to traditional antibiotics . The study underscored the importance of structural modifications in enhancing biological activity.
Q & A
What are the optimal synthetic routes and reaction conditions for preparing 9-(4-chlorobenzyl)-4-methyl-chromeno-oxazin-2-one?
Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the chromeno-oxazine core via cyclocondensation of substituted resorcinol derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Substituent Introduction : Introduce the 4-chlorobenzyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) using catalysts like Pd/C or CuI .
Methylation : Install the 4-methyl group via alkylation with methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) at 60–80°C.
Key Considerations : Optimize yields by controlling temperature, solvent polarity, and catalyst loading. Purification often requires column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .
Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. For example, the 4-chlorobenzyl group’s aromatic protons appear as a doublet (δ 7.2–7.4 ppm) .
X-ray Crystallography : Resolve absolute configuration and tautomeric forms (e.g., lactam-lactim tautomerism) via single-crystal analysis .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHClNO) with <2 ppm error.
HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
How can researchers evaluate the compound’s reactivity under varying oxidative or reductive conditions?
Answer:
Oxidative Stability : Expose the compound to HO/AcOH or KMnO in aqueous acetone. Monitor lactone ring stability via TLC or LC-MS .
Reductive Susceptibility : Treat with NaBH or LiAlH in THF to test carbonyl reduction. Analyze products via -NMR for new hydroxyl or methylene signals.
Photoreactivity : Conduct UV-Vis spectroscopy under UV light (λ = 365 nm) to detect chromeno-oxazine ring opening or dimerization .
What methodologies are effective for establishing structure-activity relationships (SAR) of this compound in biological assays?
Answer:
Analog Synthesis : Prepare derivatives with variations in the chlorobenzyl (e.g., 4-fluoro or 4-methyl substituents) or methyl group (e.g., ethyl, isopropyl).
In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. Compare IC values to correlate substituent effects with potency .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites. Validate with mutagenesis data .
How should researchers resolve contradictions in experimental data, such as conflicting spectral results or bioactivity outcomes?
Answer:
Replicate Experiments : Conduct triplicate runs under standardized conditions (e.g., solvent, temperature) to rule out procedural variability .
Cross-Validation : Compare NMR data with X-ray structures to confirm assignments. For bioactivity discrepancies, validate using orthogonal assays (e.g., SPR vs. enzymatic assays) .
Impurity Analysis : Use LC-MS to identify byproducts (e.g., oxidation artifacts) that may skew results. Adjust purification protocols if needed .
What experimental frameworks are recommended for assessing the environmental stability and degradation pathways of this compound?
Answer:
Hydrolytic Degradation : Incubate in buffered solutions (pH 3–9) at 37°C. Monitor lactone ring opening via HPLC and identify fragments with HRMS .
Photodegradation : Expose to simulated sunlight (Xe lamp, λ > 290 nm) and analyze degradation products (e.g., chlorobenzaldehyde derivatives) .
Ecotoxicology : Use Daphnia magna or algal models to evaluate acute toxicity (LC) and bioaccumulation potential. Apply OECD guidelines for standardized testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
